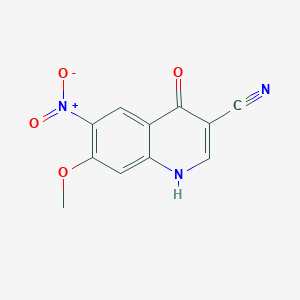

4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

7-methoxy-6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O4/c1-18-10-3-8-7(2-9(10)14(16)17)11(15)6(4-12)5-13-8/h2-3,5H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZRTSATHWBRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450545 | |

| Record name | 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492456-52-7 | |

| Record name | 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Abstract

Introduction: The Significance of the Quinoline Scaffold

Quinolines are a class of heterocyclic aromatic compounds that have garnered significant attention in drug discovery.[2] Their derivatives are known to possess a wide array of pharmacological activities.[1] The introduction of a nitro group, in particular, can significantly modulate the biological and physicochemical properties of the quinoline core, often enhancing its therapeutic potential. Nitroquinoline derivatives have shown promise as potent anticancer and antimicrobial agents.[1]

This guide focuses on a specific, highly functionalized derivative, this compound. The presence of a hydroxyl group at the 4-position, a methoxy group at the 7-position, a nitro group at the 6-position, and a carbonitrile group at the 3-position makes this molecule a promising candidate for further investigation and a valuable building block in the synthesis of more complex bioactive molecules. The synthetic strategy and characterization workflow detailed herein are designed to be both efficient and unambiguous, providing a solid foundation for the exploration of this compound's therapeutic potential.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the construction of the quinoline core via a Gould-Jacobs type reaction, followed by a regioselective nitration of the benzene ring of the quinoline system.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile

The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinoline derivatives.[1][3][4] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4] In this proposed synthesis, 3-methoxyaniline is reacted with a malonate derivative bearing a nitrile group to directly install the required carbonitrile at the 3-position.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyaniline (1.0 eq) and diethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

-

Heat the mixture to 120-130°C for 2 hours to facilitate the initial condensation and removal of ethanol.

-

Add high-boiling solvent, such as Dowtherm A, to the reaction mixture.

-

Heat the mixture to 250°C for 30-60 minutes to induce thermal cyclization. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

-

Filter the crude product and wash with a cold, non-polar solvent like hexane to remove the Dowtherm A.

-

Recrystallize the solid from ethanol or a similar suitable solvent to yield pure 4-hydroxy-7-methoxyquinoline-3-carbonitrile.

Rationale:

-

Choice of Reactants: 3-Methoxyaniline is chosen as the starting material to introduce the methoxy group at the desired 7-position of the final quinoline ring. Diethyl 2-cyano-3-ethoxyacrylate serves as the three-carbon unit with a pre-installed nitrile group, which is crucial for forming the pyridinone ring with the desired C3-substituent.

-

Reaction Conditions: The initial lower temperature condensation is a standard procedure for forming the anilidomethylenemalonate intermediate. The high temperature (250°C) for the cyclization step is necessary to overcome the activation energy for the 6-electron electrocyclization that forms the quinoline ring system.[3][4] Dowtherm A is used as a high-boiling, inert solvent to achieve this temperature safely and efficiently.[3]

Step 2: Synthesis of this compound

The second step is the regioselective nitration of the synthesized quinoline intermediate. Electrophilic aromatic substitution on the quinoline ring is a well-established transformation.[5][6][7] The position of nitration is directed by the existing substituents on the ring.

Experimental Protocol:

-

In a flask cooled in an ice bath (0°C), slowly add 4-hydroxy-7-methoxyquinoline-3-carbonitrile (1.0 eq) to concentrated sulfuric acid with stirring until fully dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled to 0°C.

-

Add the nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Rationale:

-

Reagents: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for aromatic nitration. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[5][7]

-

Regioselectivity: The methoxy group at the 7-position is an activating, ortho-, para-directing group. The hydroxyl group at the 4-position (in its keto tautomer form) and the rest of the pyridinone ring are deactivating. The nitration is therefore expected to occur on the benzene ring, directed by the activating methoxy group. The position ortho to the methoxy group (C6) is sterically accessible and electronically activated, making it the most likely site for nitration. Nitration of quinoline itself under acidic conditions typically occurs at the 5- and 8-positions of the benzene ring.[8][9] However, the presence of the strongly activating methoxy group at C7 is expected to direct the substitution to the C6 position.

-

Temperature Control: The reaction is highly exothermic and keeping the temperature at 0°C is crucial to prevent over-nitration and other side reactions.[10]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic methods and elemental analysis provides a self-validating system for structural confirmation.

Caption: A typical workflow for the characterization of the final product.

Predicted Analytical Data

The following table summarizes the expected data from the characterization of the final product, based on its chemical structure and data from analogous compounds.[11][12][13]

| Technique | Expected Results |

| ¹H NMR | δ (ppm): ~12.0 (s, 1H, OH), ~8.5 (s, 1H, H2), ~7.5 (s, 1H, H5), ~7.0 (s, 1H, H8), ~4.0 (s, 3H, OCH₃). |

| ¹³C NMR | δ (ppm): ~175 (C4), ~155 (C7), ~145 (C8a), ~140 (C6), ~138 (C2), ~120 (C5), ~118 (C4a), ~115 (C≡N), ~105 (C8), ~95 (C3), ~56 (OCH₃). |

| IR Spectroscopy | ν (cm⁻¹): ~3400 (O-H), ~2230 (C≡N), ~1660 (C=O), ~1580 & ~1340 (N-O, nitro), ~1600, ~1500 (C=C, aromatic), ~1250 (C-O, ether). |

| Mass Spectrometry | Expected m/z for [M+H]⁺: 262.05. Key fragments may arise from the loss of NO₂ (m/z 216) and subsequent loss of CO.[14][15] |

| Elemental Analysis | Calculated for C₁₁H₇N₃O₄: C, 53.45%; H, 2.86%; N, 16.99%. |

Interpretation of Spectroscopic Data:

-

¹H NMR: The proton spectrum is expected to be relatively simple with four singlets in the aromatic and downfield region, corresponding to the four protons on the quinoline ring and the hydroxyl proton. The methoxy group should appear as a sharp singlet around 4.0 ppm. The downfield shift of the H2 proton is characteristic of its position adjacent to the heterocyclic nitrogen.[11]

-

¹³C NMR: The carbon spectrum should show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbonyl carbon (C4) will be significantly downfield.

-

IR Spectroscopy: The IR spectrum will provide clear evidence for the presence of the key functional groups: the broad O-H stretch, the sharp C≡N stretch, the strong C=O stretch of the quinolinone tautomer, and the characteristic symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular formula of the compound. The fragmentation pattern can provide further structural information. For nitroaromatic compounds, loss of NO and NO₂ are common fragmentation pathways.[14][16]

Potential Applications and Future Directions

Given the known biological activities of nitroquinoline derivatives, this compound is a compound of significant interest for drug discovery.[1] It should be screened for a variety of biological activities, including:

-

Anticancer Activity: Many nitroaromatic compounds exhibit cytotoxic effects against cancer cell lines.

-

Antimicrobial Activity: The quinoline core is present in many antibacterial and antifungal drugs.

-

Antiparasitic Activity: Quinolines are famous for their antimalarial properties.

Future work should focus on the biological evaluation of this compound. If promising activity is found, further structural modifications could be explored to optimize its potency and selectivity, leading to the development of new therapeutic agents.

References

- A Comprehensive Review of the Biological Activities of Nitroquinoline Deriv

- Synthesis of nitroquinoline derivatives | Download Scientific Diagram - ResearchG

-

Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (URL: [Link])

- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. (URL: )

-

Synthesis of quinolines via sequential addition and I2 -mediated desulfurative cyclization. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (URL: [Link])

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])

-

22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

nitration of aromatic compounds - YouTube. (URL: [Link])

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. (URL: [Link])

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (URL: [Link])

-

Nitration of Benzene - Chemistry Steps. (URL: [Link])

-

Aromatic Nitration - BYJU'S. (URL: [Link])

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (URL: [Link])

- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines - Benchchem. (URL: )

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL: [Link])

-

Synthesis of 4-quinolones - Organic Chemistry Portal. (URL: [Link])

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

-

Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). (URL: [Link])

- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem. (URL: )

-

Preparation and Properties of Quinoline. (URL: [Link])

-

Why does the nitration of quinoline occur at the 5 (and 8) position?. (URL: [Link])

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed. (URL: [Link])

-

Nitro Compounds, Aromatic - ResearchGate. (URL: [Link])

-

THE NITRATION OF SOME QUINOLINE DERIVATIVES - ResearchGate. (URL: [Link])

-

1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (URL: [Link])

-

Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes - ACS Publications. (URL: [Link])

-

Enhanced detection of aromatic oxidation products using NO 3 − chemical ionization mass spectrometry with limited nitric acid - RSC Publishing. (URL: [Link])

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. (URL: [Link])

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. uop.edu.pk [uop.edu.pk]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. byjus.com [byjus.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tsijournals.com [tsijournals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the nitroquinoline class, this molecule is positioned as a potential scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases.[1][2] This document synthesizes theoretical predictions with established experimental methodologies to offer a robust framework for its characterization. We delve into the structural attributes, predicted physicochemical parameters, and their implications for drug development. Furthermore, this guide outlines detailed, field-proven protocols for the empirical determination of these properties and discusses the compound's potential biological significance within the broader context of nitroquinoline derivatives.

Molecular Structure and Chemical Identity

This compound is a quinoline derivative characterized by a fused bicyclic system comprising a benzene ring and a pyridine ring.[3] The scaffold is functionalized with four key substituents that dictate its chemical behavior and biological activity: a hydroxyl group at position 4 (C4), a nitrile group at C3, a nitro group at C6, and a methoxy group at C7.

The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form. The presence of the electron-withdrawing nitrile and nitro groups, coupled with the electron-donating methoxy group, creates a complex electronic landscape that influences the molecule's reactivity, acidity, and intermolecular interactions.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₇N₃O₄ | [4] |

| Molecular Weight | 245.19 g/mol | [4] |

| CAS Number | 492456-52-7 | [4] |

| SMILES | COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[O-] | [4] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C4a [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="2.4,-1.2!"]; C6 [label="C", pos="3.6,-0.6!"]; C7 [label="C", pos="3.6,0.6!"]; C8 [label="C", pos="2.4,1.2!"]; C8a [label="C", pos="1.2,0.6!"];

// Substituent nodes O_H [label="OH", pos="0,-2.4!"]; C_N [label="C≡N", pos="-2.4,-1.2!"]; N_O2 [label="NO₂", pos="4.8,-1.2!"]; O_CH3 [label="OCH₃", pos="4.8,1.2!"];

// Edges for the quinoline core N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C8a [label=""]; C8a -- N1 [label=""]; C4a -- C8a [label=""];

// Edges for the substituents C4 -- O_H [label=""]; C3 -- C_N [label=""]; C6 -- N_O2 [label=""]; C7 -- O_CH3 [label=""];

// Double bonds C2 -- C3 [style=double]; C4 -- C4a [style=double]; C5 -- C6 [style=double]; C7 -- C8 [style=double]; C8a -- N1 [style=double]; }

Caption: 2D representation of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Implication in Drug Development |

| LogP (Partition Coefficient) | ~1.8–2.5 (calculated) | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[3] |

| Topological Polar Surface Area (TPSA) | 109 Ų | Suggests the molecule may have moderate to low oral bioavailability based on Veber's rules (TPSA ≤ 140 Ų).[3] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | The hydroxyl group can participate in hydrogen bonding with biological targets.[3] |

| Hydrogen Bond Acceptors | 7 (nitro, carbonyl, ether, nitrile) | Multiple acceptor sites can facilitate interactions with physiological partners.[3] |

| pKa (Acid Dissociation Constant) | ~8–10 (estimated for the 4-hydroxy group) | The weakly acidic nature of the hydroxyl group will influence ionization state and solubility at physiological pH.[3] |

| Solubility | Low in aqueous media (predicted) | The nitro and carbonitrile groups are expected to decrease aqueous solubility.[3] |

Synthesis and Purification

The synthesis of this compound is anticipated to follow a multi-step pathway, characteristic of quinoline chemistry. A plausible synthetic route involves the cyclocondensation of a substituted aniline with a β-ketoester or cyanoacetate, followed by functional group manipulations.[3]

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, the following standardized protocols are recommended.

Determination of Melting Point

-

Principle: The melting point provides an indication of purity and lattice energy.

-

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min).

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

-

Trustworthiness: A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Solubility Assessment

-

Principle: Quantifies the extent to which the compound dissolves in a given solvent, which is critical for formulation and bioavailability.

-

Methodology (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, ethanol).

-

The mixture is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Expertise: It is crucial to ensure that equilibrium has been reached and that the analytical method is linear over the expected concentration range.

Lipophilicity (LogP) Determination

-

Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology (Shake-Flask Method):

-

A solution of the compound at a known concentration is prepared in either water or n-octanol.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the compound.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and organic phases is measured using HPLC-UV.

-

LogP is calculated as: LogP = log₁₀([Compound]octanol / [Compound]water).

-

-

Authoritative Grounding: This method is a gold standard, but it is labor-intensive. Reverse-phase HPLC can also be used to estimate LogP based on retention time.

pKa Determination

-

Principle: The acid dissociation constant (pKa) defines the ionization state of the compound at a given pH, which affects solubility, permeability, and target binding.

-

Methodology (Potentiometric Titration):

-

The compound is dissolved in a suitable solvent (e.g., water with a co-solvent if solubility is low).

-

The solution is titrated with a standardized acid or base.

-

The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve.

-

-

Expertise: For compounds with low aqueous solubility, spectrophotometric methods or capillary electrophoresis can be more effective.

Biological Context and Significance

Nitroquinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1] Their planar quinoline core allows for intercalation into DNA, while the nitro group can be metabolically reduced to generate reactive radical species, leading to DNA strand breaks.[3]

Potential Therapeutic Applications:

-

Anticancer Activity: Many nitroquinoline derivatives exhibit potent cytotoxicity against a variety of cancer cell lines.[1] Their mechanisms often involve the inhibition of kinases and topoisomerases.[3]

-

Antimicrobial and Antiparasitic Properties: This class of compounds has shown promise in combating multidrug-resistant pathogens and various parasites.[2][5][6]

Caption: Generalized mechanism of anticancer action for nitroquinoline derivatives.

Conclusion

This compound presents a compelling profile for further investigation in drug discovery. Its predicted physicochemical properties suggest a molecule with the potential for favorable ADME characteristics, although its low aqueous solubility will likely require formulation strategies. The protocols and contextual information provided in this guide are intended to equip researchers with the necessary framework to rigorously characterize this compound and unlock its therapeutic potential. Empirical validation of the predicted properties is a critical next step in advancing this molecule through the drug development pipeline.

References

- A Comprehensive Review of the Biological Activities of Nitroquinoline Deriv

- 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro. Vulcanchem.

- Synthesis of nitroquinoline derivatives.

- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC - NIH.

- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.

- This compound. Palma Educa.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- (919482-01-2) for sale [vulcanchem.com]

- 4. FCKeditor - Resources Browser [palmaeduca.es]

- 5. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic data (NMR, IR, MS) of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities, including antibacterial, antiviral, and anti-cancer properties.[1][2][3][4] The functionalization of the quinoline scaffold allows for the fine-tuning of its biological and physical properties. This guide provides an in-depth analysis of the spectroscopic data for a specific, highly functionalized derivative: this compound.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data expected for this compound. The causality behind experimental observations and data interpretation is explained to provide a practical, field-proven perspective on structural elucidation.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a quinoline core with four distinct functional groups: a hydroxyl group at position 4, a methoxy group at position 7, a nitro group at position 6, and a nitrile group at position 3. The tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form is a known characteristic of this scaffold, which can influence its spectroscopic properties.[5]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₇N₃O₄ |

| Molecular Weight | 245.19 g/mol |

| IUPAC Name | This compound |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 2 |

Proposed Synthetic Workflow

While multiple synthetic routes to substituted quinolines exist, a common and effective strategy involves the cyclization of appropriately substituted anilines.[6][7] A plausible synthesis for the target compound would start from 4-methoxy-3-nitroaniline, which undergoes condensation with a malonic acid derivative, followed by cyclization to form the quinoline ring.

Caption: Proposed ESI-MS/MS fragmentation pathway in positive ion mode.

Infrared (IR) Spectroscopy Analysis

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation: The IR spectrum provides direct evidence for the presence of the key functional groups.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| 3400 - 3200 | O-H Stretch | Hydroxyl (-OH) | Broad, Medium | The broadness is due to intermolecular hydrogen bonding. |

| ~3100 - 3000 | C-H Stretch | Aromatic C-H | Medium-Weak | Characteristic of sp² C-H bonds in the quinoline ring. |

| ~2950, ~2850 | C-H Stretch | Methoxy (-OCH₃) | Weak | Aliphatic sp³ C-H stretching vibrations. |

| ~2230 | C≡N Stretch | Nitrile (-CN) | Strong, Sharp | Conjugation with the aromatic ring typically shifts this peak to a lower wavenumber. [8][9] |

| ~1620, ~1580, ~1500 | C=C / C=N Stretch | Aromatic Ring | Strong-Medium | Skeletal vibrations of the quinoline core. |

| ~1530 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong | A characteristic and intense band for aromatic nitro compounds. [10][11][12] |

| ~1350 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong | The second key band confirming the presence of the nitro group. [10][11][12] |

| ~1250 | C-O Stretch | Aryl Ether | Strong | Asymmetric C-O-C stretching of the methoxy group. |

| ~1030 | C-O Stretch | Aryl Ether | Medium | Symmetric C-O-C stretching of the methoxy group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Experimental Protocol: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A deuterated solvent such as DMSO-d₆ is ideal due to its ability to dissolve a wide range of compounds and to observe the exchangeable hydroxyl proton. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).

¹H NMR Data Interpretation (Predicted)

The electron-donating effects of the -OH and -OCH₃ groups and the strong electron-withdrawing effects of the -NO₂ and -CN groups create a distinct pattern of chemical shifts for the aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~8.7 - 8.9 | Singlet (s) | 1H | Deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group at C-3. |

| H-5 | ~7.8 - 8.0 | Singlet (s) | 1H | Deshielded by the adjacent nitro group at C-6. No adjacent protons for coupling. |

| H-8 | ~7.4 - 7.6 | Singlet (s) | 1H | Shielded relative to other aromatic protons due to the electron-donating methoxy group at C-7. |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | Typical chemical shift for an aromatic methoxy group. |

| -OH | ~11.0 - 12.0 | Broad Singlet (br s) | 1H | Exchangeable proton, chemical shift is concentration and temperature dependent. The broadness is due to exchange. |

¹³C NMR Data Interpretation (Predicted)

The ¹³C NMR spectrum will show 11 distinct carbon signals, confirming the molecular structure.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | ~145 | Attached to nitrogen and adjacent to the nitrile-bearing carbon. |

| C-3 | ~95 | Shielded due to its position between two carbons (C2 and C4) but influenced by the nitrile group. |

| C-4 | ~175 | Significantly deshielded due to the attached electronegative oxygen atom (hydroxyl group). |

| C-4a | ~140 | Aromatic quaternary carbon in the ring junction. |

| C-5 | ~120 | Aromatic methine carbon. |

| C-6 | ~142 | Deshielded due to the direct attachment of the electron-withdrawing nitro group. |

| C-7 | ~155 | Deshielded due to the attached electronegative oxygen atom (methoxy group). |

| C-8 | ~105 | Shielded by the electron-donating effect of the adjacent methoxy group. |

| C-8a | ~125 | Aromatic quaternary carbon in the ring junction. |

| -CN | ~118 | Characteristic chemical shift for a nitrile carbon. [13][14] |

| -OCH₃ | ~56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. [14] |

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its chemical structure. The combination of high-resolution mass spectrometry, which confirms the elemental composition and provides fragmentation data, with IR spectroscopy, which identifies key functional groups, and detailed ¹H and ¹³C NMR spectroscopy, which maps the complete carbon-hydrogen framework, constitutes a self-validating system for structural elucidation. This guide serves as a foundational reference for researchers working with this compound, enabling its confident identification and use in further scientific investigation.

References

- New synthesis process of 4-hydroxy-7-methoxyquinoline.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central (PMC).

- Synthesis and Characterization of Some New Quinoline Derivatives Derived

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. PubChem.

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- Concentration dependent ¹H-NMR chemical shifts of quinoline deriv

- A synthesis, characterization and biological activity evaluation of novel quinoline deriv

- 4-Hydroxyquinoline(611-36-9) 13C NMR spectrum. ChemicalBook.

- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- 24.6: Nitro Compounds. Chemistry LibreTexts.

- IR: nitro groups. University of Calgary.

- 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.

- A REVIEW ON QUINOLINE AND ITS DERIV

- 13C NMR Chemical Shift.

- 1H chemical shifts in NMR. Part 18.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Electronic Supplementary Inform

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. rsc.org [rsc.org]

Crystal structure of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

An In-depth Technical Guide to the Anticipated Crystal Structure of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives form the backbone of numerous therapeutic agents, prized for their diverse pharmacological activities. The specific substitution pattern of this compound suggests significant potential in medicinal chemistry, likely involving kinase inhibition or DNA intercalation. While the definitive crystal structure of this compound has not been reported in the surveyed literature, this guide provides a comprehensive theoretical analysis based on established chemical principles and crystallographic data from analogous structures. We propose a viable synthetic pathway, predict key physicochemical properties, and, most critically, elucidate the anticipated molecular geometry and intermolecular interactions that would govern its crystal lattice. This document serves as a foundational resource for researchers aiming to synthesize, crystallize, and characterize this promising molecule.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its rigid, planar structure and the presence of a nitrogen heteroatom make it an ideal framework for designing molecules that can interact with biological targets through various non-covalent interactions.[1] Modifications to the quinoline core, such as the introduction of hydroxyl, methoxy, nitro, and cyano groups, can profoundly influence a compound's electronic properties, solubility, and its ability to form specific hydrogen bonds and other interactions with protein active sites or nucleic acids. The title compound incorporates several key functional groups:

-

4-Hydroxyquinoline: This moiety can exist in tautomeric equilibrium with the 4-quinolone form. The hydroxyl group is a potent hydrogen bond donor and acceptor, crucial for anchoring the molecule within a biological receptor.

-

7-Methoxy Group: This group adds lipophilicity and can act as a hydrogen bond acceptor, influencing the molecule's pharmacokinetic profile.

-

6-Nitro Group: A strong electron-withdrawing group, the nitro functionality can participate in hydrogen bonding and π-stacking interactions, and is often found in compounds with anticancer or antimicrobial activity.[2]

-

3-Carbonitrile Group: The cyano group is another electron-withdrawing substituent that can act as a hydrogen bond acceptor and enhance the electrophilicity of the quinoline ring system.

Understanding the three-dimensional arrangement of these functional groups at an atomic level is paramount for rational drug design. X-ray crystallography provides the definitive method for this, revealing precise details of molecular geometry, conformation, and the intermolecular interactions that dictate the solid-state structure.[3]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, starting from a suitably substituted aniline. The proposed pathway leverages established reactions in quinoline chemistry, such as the Gould-Jacobs reaction for forming the 4-hydroxyquinoline core, followed by sequential functionalization.

Step-by-Step Protocol:

-

Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline.

-

This synthesis can begin with m-anisidine (3-methoxyaniline). The Conrad-Limpach reaction or a Gould-Jacobs variation is a common approach. For instance, reacting m-anisidine with diethyl (ethoxymethylene)malonate.[4]

-

A patented, high-yield process involves reacting 3,4-dimethoxyaniline with trimethyl orthoformate and isopropylidene malonate, followed by cyclization in diphenyl ether.[5] This provides the 4-hydroxy-7-methoxyquinoline core. The choice of starting material and cyclization conditions is critical for achieving the correct regiochemistry.

-

-

Step 2: Nitration of the Quinoline Core.

-

The introduction of a nitro group at the C6 position is the subsequent key transformation. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions.

-

The directing effects of the existing methoxy and hydroxyl/quinolone groups will favor substitution on the benzene ring. A thorough study on the nitration of tetrahydroquinoline has shown that regioselectivity can be achieved, with the 6-position being a common site for electrophilic substitution.[6]

-

-

Step 3: Introduction of the 3-Carbonitrile Group.

-

The final step involves the installation of the cyano group at the C3 position. This is the most challenging transformation. One plausible route is a Vilsmeier-Haack type reaction on the 4-hydroxyquinoline intermediate to introduce a formyl group at C3, followed by conversion to the nitrile.

-

Alternatively, strategies involving the reaction of an appropriately substituted aniline with reagents like cyano ethylacetate can directly yield 3-cyanoquinoline derivatives.[7] A reported efficient method involves the reaction of an aniline with 3,3-dimethoxy-2-formyl-propanenitrile sodium salt, which cyclizes to give the 3-cyanoquinoline.[8][9] This approach, applied to the nitrated intermediate from Step 2, would be a direct route.

-

Predicted Physicochemical Properties

While experimental data is unavailable, the physicochemical properties of the target molecule can be estimated based on its structure and data from similar compounds.

| Property | Predicted Value / Characteristic | Rationale / Reference Compound |

| Molecular Formula | C₁₁H₇N₃O₄ | - |

| Molecular Weight | 245.19 g/mol | - |

| Appearance | Likely a yellow or pale-brown crystalline solid | The nitro group often imparts color. 6-methoxy-8-nitroquinoline is described as light-tan crystals.[10] |

| Melting Point | >200 °C | 4-Hydroxy-7-methoxyquinoline has a melting point of 213-217 °C.[1] The addition of polar groups and potential for strong intermolecular interactions would likely increase this. |

| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO and DMF. | The planar, aromatic structure and nitro group reduce aqueous solubility.[2] |

| Hydrogen Bond Donors | 1 (from the 4-hydroxyl group) | Structural feature. |

| Hydrogen Bond Acceptors | 6 (2 from nitro, 1 from methoxy, 1 from nitrile, 2 from quinolone oxygen and nitrogen) | Structural feature. |

Theoretical Crystal Structure and Intermolecular Interactions

The solid-state structure of this compound will be dictated by the interplay of various intermolecular forces, aiming for the most thermodynamically stable packing arrangement.

Molecular Geometry

The quinoline core is an inherently planar bicyclic system. It is expected that the entire molecule will be nearly planar. The dihedral angle between the pyridine and benzene rings in 8-nitroquinoline is only 3.0(9)°.[11] The nitro group may be slightly twisted out of the plane of the benzene ring to minimize steric hindrance with adjacent atoms.

Anticipated Intermolecular Interactions

The crystal packing will likely be dominated by a combination of strong hydrogen bonds and π-π stacking interactions.

-

Hydrogen Bonding: The 4-hydroxyl group is the primary hydrogen bond donor. It is highly likely to form a strong intermolecular hydrogen bond with a potent acceptor on a neighboring molecule. The most probable acceptors are:

-

The oxygen atoms of the nitro group .

-

The nitrogen atom of the carbonitrile group .

-

The nitrogen atom of the quinoline ring . These interactions could lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice.[12] The interplay of hydrogen bonding and other weak interactions is crucial for the assembly of quinoline co-crystals.[13]

-

-

π-π Stacking: The planar aromatic quinoline system is primed for significant π-π stacking interactions. Neighboring molecules are expected to stack in an offset or slipped-parallel fashion to optimize electrostatic interactions (quadrupole-quadrupole) and minimize repulsion. These stacking interactions are a defining feature in the crystal structures of many aromatic heterocyclic compounds.

-

Other Interactions:

-

C-H···O/N Interactions: Weaker C-H···O hydrogen bonds involving aromatic C-H donors and the oxygen atoms of the nitro and methoxy groups, or the nitrogen of the cyano group, will provide additional stabilization to the crystal lattice.

-

Nitro Group Interactions: The nitro group is a key player in crystal packing. π-hole interactions between the electron-deficient π-system of one ring and the electron-rich oxygen atoms of a nitro group on another molecule can be a significant stabilizing force.[14]

-

Experimental Workflow for Crystal Structure Elucidation

To validate the theoretical predictions, a systematic experimental approach is required.

Protocol for Crystallization and X-ray Diffraction

-

Synthesis and Purification:

-

Synthesize the target compound using the proposed pathway.

-

Purify the crude product to the highest possible degree (>99%) using techniques like column chromatography followed by recrystallization. Purity is critical for successful single crystal growth.

-

-

Single Crystal Growth:

-

Methodology: Employ slow evaporation, a proven technique for growing high-quality crystals.

-

Solvent Screening: Test a range of solvents and solvent mixtures with varying polarities (e.g., ethanol, ethyl acetate, acetonitrile, DMF, and mixtures with water or hexane).

-

Procedure:

-

Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

-

-

-

X-ray Data Collection:

-

Crystal Selection: Carefully select a well-formed single crystal of suitable size (typically 0.1-0.3 mm) under a microscope.

-

Data Acquisition: Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer. Data is typically collected using Mo Kα or Cu Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.[3]

-

-

Structure Solution and Refinement:

-

Data Processing: Process the collected diffraction data to obtain a set of structure factors.

-

Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Refinement: Build and refine the atomic model against the experimental data using specialized software packages, leading to the final crystal structure.

-

Conclusion

This guide provides a robust theoretical framework for understanding the synthesis and solid-state structure of this compound. Based on the analysis of related compounds, a plausible synthetic route has been proposed. The crystal structure is anticipated to be that of a nearly planar molecule, with the lattice packing dominated by strong hydrogen bonds involving the 4-hydroxyl group and the nitro or cyano functionalities, complemented by extensive π-π stacking of the quinoline cores. The provided experimental workflow offers a clear path for the future synthesis, crystallization, and definitive structural elucidation of this compound, which holds considerable promise for applications in drug discovery and materials science.

References

-

ResearchGate. Rediscovered synthesis of 3-cyanoquinoline derivatives. [Link]

- Google Patents. New synthesis process of 4-hydroxy-7-methoxyquinoline. CN111440118A.

-

MDPI. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

-

PubMed. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]

-

Sci-Hub. An efficient synthesis of 3-cyanoquinoline derivatives. [Link]

-

Sci-Hub. ChemInform Abstract: An Efficient Synthesis of 3‐Cyanoquinoline Derivatives. [Link]

-

National Center for Biotechnology Information. Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. [Link]

-

ResearchGate. 8-Nitroquinoline. [Link]

-

PubMed. synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. [Link]

-

ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

Scribd. Supramolecular Quinoline Crystals. [Link]

-

PubMed. Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline. Formal Total Syntheses of Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A-D. [Link]

- Google Patents. Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341B.

-

ResearchGate. Intermolecular interactions in crystals: fundamentals of crystal engineering. [Link]

-

National Center for Biotechnology Information. 5-Nitroquinoline. [Link]

-

Royal Society of Chemistry. Designer crystals: intermolecular interactions, network structures and supramolecular synthons. [Link]

-

MDPI. Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 5. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. An efficient synthesis of 3-cyanoquinoline derivatives / Tetrahedron Letters, 1998 [sci-hub.ru]

- 9. Sci-Hub. ChemInform Abstract: An Efficient Synthesis of 3‐Cyanoquinoline Derivatives. / ChemInform, 1998 [sci-hub.box]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Introduction

4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile is a heterocyclic compound of significant interest within the landscape of drug discovery and development. Its quinoline core, substituted with functional groups that modulate its physicochemical and potential pharmacological properties, positions it as a scaffold with considerable therapeutic potential. The presence of a nitro group, a methoxy group, a hydroxyl group, and a carbonitrile moiety suggests a complex interplay of electronic and steric effects that will govern its behavior in biological and chemical systems. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this molecule is a critical prerequisite for its advancement from a laboratory curiosity to a viable clinical candidate.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive empirical data in the public domain, this document synthesizes foundational chemical principles with established, field-proven methodologies for the characterization of pharmaceutical compounds. It is designed to be a practical resource, offering not only a theoretical framework for understanding the molecule's properties but also detailed protocols for their experimental determination.

Physicochemical Properties: A Predictive Analysis

The structural features of this compound provide clues to its solubility and stability profile. The quinoline ring system is inherently aromatic and relatively nonpolar. However, the substituents dramatically influence its overall characteristics.

| Property | Predicted Influence of Functional Groups | Rationale |

| Aqueous Solubility | Likely to be low. | The aromatic quinoline core and the nitro group contribute to hydrophobicity. While the hydroxyl and methoxy groups can participate in hydrogen bonding, their contribution may not be sufficient to overcome the overall nonpolar nature of the molecule. The carbonitrile group is polar but its impact on aqueous solubility can be variable. |

| pKa | The 4-hydroxyl group is expected to be acidic. | The electron-withdrawing effects of the adjacent carbonitrile group and the nitro group on the fused benzene ring will increase the acidity of the hydroxyl group, facilitating its deprotonation in basic solutions. This will significantly impact solubility in a pH-dependent manner. |

| Lipophilicity (LogP) | Expected to be moderately high. | The combination of the quinoline scaffold and the methoxy and nitro groups suggests a preference for lipid environments. This is a critical parameter for membrane permeability and potential oral bioavailability. |

| Stability | Potential for degradation under certain conditions. | The nitro group can be susceptible to reduction. The overall molecule may be sensitive to light (photostability) and extreme pH conditions, leading to hydrolysis or other degradation pathways. |

Solubility Characterization: A Practical Approach

A comprehensive understanding of a compound's solubility is fundamental to its formulation development and in vivo evaluation. The following sections outline robust protocols for the thorough characterization of the solubility of this compound.

I. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a given solvent.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, propylene glycol).

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.22 µm filter to remove any remaining solid.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, LC-MS).

-

Quantify the concentration of the dissolved compound against a standard curve.

-

Data Presentation:

The results should be compiled in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| Water | 37 | ||

| PBS (pH 5.0) | 37 | ||

| PBS (pH 7.4) | 37 | ||

| PBS (pH 9.0) | 37 | ||

| Ethanol | 25 | ||

| DMSO | 25 | ||

| Propylene Glycol | 25 |

II. pH-Dependent Solubility Profile

The ionizable nature of the 4-hydroxyl group necessitates a thorough investigation of its solubility across a physiological and pharmaceutical pH range.

Experimental Workflow:

Caption: Workflow for determining the pH-solubility profile.

Stability Assessment: Ensuring Molecular Integrity

Stability testing is a critical component of drug development, providing insights into a compound's shelf-life and potential degradation pathways. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

I. Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify its likely degradation products and establish stability-indicating analytical methods.[1]

Experimental Protocol:

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time.

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified time.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Photostability: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.

-

-

Analysis:

-

At various time points, analyze the stressed samples using a stability-indicating HPLC method.

-

The method should be capable of separating the parent compound from all significant degradation products.

-

Mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products, aiding in their structural elucidation.

-

Data Presentation:

| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (m/z) |

| 0.1 M HCl, 80°C | 24h | |||

| 0.1 M NaOH, 80°C | 24h | |||

| 10% H₂O₂, RT | 24h | |||

| Dry Heat, 100°C | 48h | |||

| ICH Photostability | - |

II. Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the drug substance under recommended storage conditions.[2][3]

Experimental Workflow:

Caption: Workflow for long-term and accelerated stability testing.

Conclusion

While specific experimental data for this compound is not yet widely available, this guide provides a robust framework for its comprehensive characterization. By employing the detailed protocols for solubility and stability testing outlined herein, researchers can generate the critical data necessary to evaluate its potential as a drug candidate. The predictive analysis based on its chemical structure suggests a molecule with low aqueous solubility and potential stability challenges that must be thoroughly investigated. The successful execution of these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ultimately, determining the future trajectory of this promising compound in the drug discovery pipeline.

References

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Palma Educa. (n.d.). This compound. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-7-methoxycoumarin. Retrieved from [Link]

-

Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (2012). Molecules. Retrieved from [Link]

-

World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

Sources

A Senior Application Scientist's In-depth Technical Guide to the Quantum Chemical and Molecular Docking Analysis of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis and molecular docking simulation of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, a substituted quinoline of interest in medicinal chemistry. Quinoline derivatives are recognized for their wide-ranging pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] Understanding the electronic structure, reactivity, and potential biomolecular interactions of this specific molecule is crucial for elucidating its mechanism of action and guiding the rational design of more potent therapeutic agents. This document details the theoretical underpinnings and practical application of Density Functional Theory (DFT) for characterizing the molecule's properties and molecular docking for predicting its binding affinity with a relevant biological target. By integrating these computational techniques, we present a robust workflow for the in silico evaluation of novel drug candidates.

Introduction: The Significance of Substituted Quinolines in Drug Discovery

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, possesses several key functional groups—a hydroxyl, a methoxy, a nitro, and a carbonitrile group—that are expected to significantly influence its electronic distribution, reactivity, and potential for intermolecular interactions.

Quantum chemical calculations provide a powerful, non-experimental means to probe the molecular properties that govern these characteristics.[2] Techniques such as Density Functional Theory (DFT) allow us to predict optimized molecular geometry, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP).[3][4] This information is invaluable for understanding the molecule's reactivity and stability.

Furthermore, molecular docking has become an indispensable tool in computer-aided drug design.[5] It enables the prediction of the binding mode and affinity of a small molecule within the active site of a target protein.[6][7] This guide will walk through the process of performing a molecular docking study to explore the potential of this compound as an inhibitor of a relevant biological target.

Theoretical Framework and Computational Methodology

The accuracy of computational predictions is intrinsically linked to the chosen theoretical methods and parameters. This section outlines the rationale behind the selection of specific quantum chemical and molecular docking methodologies.

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT has emerged as the workhorse of quantum chemistry for medium-sized molecules due to its favorable balance of computational cost and accuracy. The calculations in this guide are based on the B3LYP functional with a 6-311++G(d,p) basis set, a combination widely used for organic molecules that provides reliable results for both geometric and electronic properties.[8]

-

Geometry Optimization: The first step in any quantum chemical study is to find the minimum energy structure of the molecule. This is achieved by performing a geometry optimization, which systematically alters the bond lengths, bond angles, and dihedral angles to find the most stable conformation.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also allow for the prediction of the molecule's infrared (IR) and Raman spectra.

-

Electronic Properties Analysis:

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

-

The following diagram illustrates the workflow for the quantum chemical calculations:

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] The process involves two main steps: sampling the conformational space of the ligand and scoring the generated poses based on a scoring function that estimates the binding affinity.

-

Receptor and Ligand Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The ligand (this compound) is prepared by assigning partial charges and defining rotatable bonds.

-

Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

-

Docking and Scoring: The docking algorithm explores different conformations of the ligand within the grid box and scores each pose. The pose with the lowest binding energy is considered the most likely binding mode.

Step-by-Step Experimental Protocols

This section provides a detailed protocol for conducting the quantum chemical calculations and molecular docking simulations.

Protocol for Quantum Chemical Calculations

-

Molecule Construction:

-

Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D model. The CAS number for the compound is 492456-52-7.[10]

-

Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

-

-

Geometry Optimization and Frequency Analysis:

-

Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Following the optimization, perform a frequency calculation at the same level of theory to confirm the structure is a true minimum and to obtain the vibrational frequencies.

-

-

Electronic Property Calculations:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the HOMO and LUMO energies.

-

Generate the molecular electrostatic potential map.

-

Protocol for Molecular Docking

-

Receptor Preparation:

-

Download the crystal structure of a relevant target protein from the PDB. For quinoline derivatives with potential anticancer activity, a common target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

-

Using a molecular modeling software (e.g., AutoDock Tools, PyMOL), remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges to the receptor atoms.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign Gasteiger charges and define the rotatable bonds.

-

-

Docking Simulation:

-

Define the grid box to encompass the active site of the receptor.

-

Run the docking simulation using a program like AutoDock Vina.

-

Analyze the resulting binding poses and their corresponding binding affinities (docking scores).

-

Data Presentation and Interpretation

Quantum Chemical Results

The key quantitative data from the DFT calculations should be summarized in a table for clarity.

| Parameter | Calculated Value |

| Optimized Energy (Hartree) | Value to be calculated |

| HOMO Energy (eV) | Value to be calculated |

| LUMO Energy (eV) | Value to be calculated |

| HOMO-LUMO Gap (eV) | Value to be calculated |

| Dipole Moment (Debye) | Value to be calculated |

-

HOMO-LUMO Analysis: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule most likely to act as electron donors and acceptors, respectively.

-

MEP Analysis: The MEP map will visually identify the electron-rich regions (typically around the oxygen and nitrogen atoms) as red/yellow and the electron-poor regions (around the hydrogens) as blue. This provides insights into potential sites for hydrogen bonding and other non-covalent interactions.

Molecular Docking Results

The results of the molecular docking simulation should also be presented in a structured manner.

| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues |

| 1 | Value to be calculated | List of amino acid residues |

| 2 | Value to be calculated | List of amino acid residues |

| ... | ... | ... |

-

Binding Affinity: A more negative binding affinity indicates a stronger predicted interaction between the ligand and the receptor.

-

Interaction Analysis: The top-ranked binding pose should be visualized to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site.

The logical relationship between the computational methods and their outputs is depicted below:

Conclusion

This technical guide has outlined a comprehensive computational workflow for the characterization of this compound. By employing DFT calculations, we can gain fundamental insights into the molecule's structural and electronic properties. Molecular docking simulations further allow us to predict its potential as a therapeutic agent by examining its interactions with a biological target. The integration of these in silico techniques provides a robust and cost-effective approach to guide further experimental studies and accelerate the drug discovery process.

References

- BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2017). PubMed Central.

- BenchChem. (n.d.). Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers.

- Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar.

- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2021). PubMed.

- Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. (2021). PubMed Central.

- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). MDPI.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2016). Arabian Journal of Chemistry.

- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals.

- Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. (2021). PMC.

- Quantum Chemistry and Quinolines. (n.d.). ResearchGate.

- Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline. (n.d.). ResearchGate.

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). ResearchGate.

- Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate.

- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2024). MDPI.

- 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE. (n.d.). Echemi.

- 3-Quinolinecarbonitrile, 4-hydroxy-7-Methoxy-6-nitro-. (n.d.). ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Quinolinecarbonitrile, 4-hydroxy-7-Methoxy-6-nitro- | 492456-52-7 [chemicalbook.com]

An In-depth Technical Guide to 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from analogous quinoline derivatives to propose a viable synthetic pathway, detail robust characterization methodologies, and explore its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will delve into the strategic considerations behind the proposed experimental choices, ensuring a self-validating system of protocols. All claims are supported by authoritative sources to provide a well-rounded and trustworthy technical narrative.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] From the potent antimalarial properties of quinine to the broad-spectrum antibacterial action of fluoroquinolones, quinoline derivatives have consistently proven to be a rich source of therapeutic agents.[3][4] The functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile template for drug design.

This guide focuses on a specific, functionally rich derivative: This compound . The strategic placement of a hydroxyl, methoxy, nitro, and carbonitrile group on the quinoline framework suggests a molecule with significant potential for biological interactions and as a key intermediate in the synthesis of more complex pharmaceutical agents.[5] The electron-withdrawing nature of the nitro and cyano groups, combined with the hydrogen-bonding capabilities of the hydroxyl group and the metabolic influence of the methoxy group, presents a unique chemical entity for investigation.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step process, commencing with the formation of the core quinoline structure, followed by sequential functionalization. The proposed pathway leverages established reactions in quinoline chemistry.

Synthetic Strategy Overview

The proposed synthesis is a three-step process starting from the commercially available 3-methoxyaniline. The core of the strategy is the initial construction of the 4-hydroxy-7-methoxyquinoline precursor, followed by regioselective nitration and subsequent cyanation.

Sources

A Technical Guide to the Prospective Biological Activities of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile